N-(4-Acetylphenyl)-2-((4-(4-chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(4-Acetylphenyl)-2-((4-(4-chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and an acetylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-((4-(4-chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and acetylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiols. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-((4-(4-chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
N-(4-Acetylphenyl)-2-((4-(4-chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-((4-(4-chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)hydrazinecarbothioamide
- 4-acetylphenyl N-(4-chlorophenyl)carbamate
- 4-acetylphenyl N-(4-methoxyphenyl)carbamate
Uniqueness
N-(4-Acetylphenyl)-2-((4-(4-chlorophenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
482638-19-7 |
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Molecular Formula |
C26H24ClN5O2S |
Molecular Weight |
506g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-(4-chlorophenyl)-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24ClN5O2S/c1-17-3-9-21(10-4-17)28-15-24-30-31-26(32(24)23-13-7-20(27)8-14-23)35-16-25(34)29-22-11-5-19(6-12-22)18(2)33/h3-14,28H,15-16H2,1-2H3,(H,29,34) |
InChI Key |
BXGLTJGXWQYIAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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